![molecular formula C9H9F2N5O2S B2700272 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide CAS No. 920467-68-1](/img/structure/B2700272.png)
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide
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Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide is a chemical compound with the empirical formula C9H11F2N and a molecular weight of 171.19 g/mol . It is a unique molecule that combines a tetrazole ring, a difluorophenyl group, and a methanesulfonamide moiety.
Molecular Structure Analysis
The molecular structure of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide consists of a tetrazole ring (1H-tetrazol-5-yl), a difluorophenyl group (1-(3,4-difluorophenyl)), and a methanesulfonamide functional group. The compound’s chemical formula is C9H11F2N .
Scientific Research Applications
Catalysts in Chemical Reactions
The compound has been used in the study of Blatter radicals, which are important in the field of catalysis . The difluorophenyl substituents have shown effects on the structural, redox, and magnetic properties of these radicals .
Magnetic Susceptibility Measurements
The compound has been used in the study of magnetic susceptibility measurements in the 2–300 K region . The study showed that in crystals of the radicals, strong antiferromagnetic interactions are dominant .
Synthesis of Pyrazolone Derivatives
The compound has been used in the synthesis of pyrazolone derivatives . These derivatives have a wide spectrum of biological activities such as analgesic, antipyretic, antirheumatic, antimicrobial, antiproliferative, and anti-inflammatory .
Anti-Inflammatory Activity
The compound has shown synergistic anti-inflammatory activity . This is due to the inhibition of cyclooxygenase 2 (COX-2) enzyme present in the cell .
Antiproliferative Activity
The compound has shown antiproliferative activity . This is due to its ability to inhibit the growth of cells or tissues .
Antibacterial Activity
The compound has shown antibacterial activity . This is due to its ability to inhibit the growth of bacteria .
properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N5O2S/c1-19(17,18)12-5-9-13-14-15-16(9)6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNUQKCGHRLMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide |
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